molecular formula C9H14N2O3 B13284732 Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate

Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate

Cat. No.: B13284732
M. Wt: 198.22 g/mol
InChI Key: HMYFWMSOVPGNGT-UHFFFAOYSA-N
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Description

Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate is a spirocyclic compound featuring a 1-oxa-2,8-diazaspiro[4.5]dec-2-ene core with a methyl ester group at position 2. The spiro architecture introduces conformational rigidity, which is advantageous in medicinal chemistry for modulating target binding and metabolic stability. The molecular formula is inferred as C₉H₁₃N₂O₃ (unprotonated form), with an average molecular weight of ~209.22 g/mol. Its hydrochloride salt form (C₈H₁₃ClN₂O₃) has a molecular weight of 220.65 g/mol.

Properties

IUPAC Name

methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-13-8(12)7-6-9(14-11-7)2-4-10-5-3-9/h10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYFWMSOVPGNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclization Approaches

a. Cyclization of Precursors with Nucleophilic and Electrophilic Intermediates

One prevalent method involves cyclization of suitably functionalized amines and esters. For instance, the synthesis of related spiro compounds such as 3-ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate was achieved via nucleophilic attack on activated esters under mild conditions, yielding high conversion rates (>95%). The process typically involves:

  • Activation of ester groups using coupling agents (e.g., EDC- HCl, DCC).
  • Intramolecular cyclization facilitated by nucleophilic nitrogen centers.
  • Purification via flash chromatography, with yields around 73% for the target compounds.

b. Use of Cyclization Agents and Conditions

The cyclization often employs dry solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), with catalysts like DMAP (4-dimethylaminopyridine) to promote acyl transfer reactions. Reaction times range from 12 to 48 hours at ambient temperature, with yields varying from 60% to 80%.

Homologation and Photochemical Methods

a. Photochemical Homologation

A notable approach involves photochemical homologation of aliphatic precursors, as reported by researchers employing tert-butyl 3-methoxy-3-methyl-4-oxa-1,2,8-triazaspiro[4.5]dec-1-ene-8-carboxylate. The procedure includes:

  • Irradiation under specific wavelengths to induce homologation.
  • Use of formaldehyde and other aldehydes to extend the carbon chain.
  • Yields of around 50-60% depending on the substrate and reaction conditions.

b. Formaldehyde-Mediated Homologation

This method involves reacting the precursor with formaldehyde (10 equivalents) in the presence of sodium borohydride, leading to the formation of the corresponding alcohol derivatives, such as (1,4-dioxaspiro[4.5]decane-8-yl)methanol, with yields reaching 75%. The process is performed under anhydrous conditions, with reaction times typically exceeding 12 hours.

Multi-step Synthesis Using Building Blocks

a. Synthesis from 1,2,3,4,5-Pentafluoro-6-vinylbenzene and Related Intermediates

A multi-step process involves initial formation of functionalized intermediates, followed by cyclization:

  • Reaction of pentafluoro-6-vinylbenzene with nucleophilic amines.
  • Cyclization facilitated by base or acid catalysis.
  • Purification yields approximately 73% for the final spiro compound.

b. Use of Isoxazoline and Dioxolane Derivatives

Preparation of intermediates such as 2-Isoxazoline-3-carboxylates involves nucleophilic substitution and subsequent cyclization under basic conditions, with yields around 86%. These intermediates can then be transformed into the target compound through esterification and homologation steps.

Key Reaction Conditions and Optimization

Method Solvent Catalyst Temperature Reaction Time Yield (%) Remarks
Cyclization of esters DCM, THF DMAP RT 12-48 h 60-80 High yields, mild conditions
Photochemical homologation Not specified None UV irradiation 12+ h 50-60 Requires specialized equipment
Homologation with formaldehyde Not specified NaBH4 RT 12+ h 75 Efficient for alcohol derivatives

Notes on Reaction Optimization and Challenges

  • Solvent choice significantly influences yield; DCM and THF are preferred.
  • Reaction time correlates with conversion efficiency; longer times improve yields.
  • Water content affects homologation, with excess water favoring hydrate formation, which can act as an in situ protecting group.
  • Substrate scope is broad, tolerating various functional groups such as Boc-protected amines and aromatic substituents.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new spirocyclic derivatives .

Scientific Research Applications

Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Positional Isomers: 2,8- vs. 2,7-Diaza Derivatives

  • This positional change may affect solubility and crystallinity, as evidenced by divergent molecular weights and synthetic protocols.

Ester Group Variations

  • 8-tert-Butyl 3-ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate (C₁₄H₂₀N₂O₅, MW 296.32 g/mol):

    • Dual ester groups (tert-butyl and ethyl) enhance steric bulk compared to the methyl ester, reducing reactivity in nucleophilic environments.
    • The tert-butyl group improves stability under acidic conditions but complicates deprotection steps.
  • 3-Ethyl 8-BOC-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate (C₁₃H₂₀N₂O₅, MW 284.31 g/mol):

    • Incorporation of a BOC (tert-butoxycarbonyl) protecting group at position 8 increases molecular weight by ~74 g/mol versus the methyl ester.
    • The BOC group necessitates acidic deprotection, limiting its utility in base-sensitive reactions.

Functional Group Modifications

  • 1-Oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid, 3,8-dimethyl-2-oxo- (C₁₁H₁₅NO₄, MW 225.24 g/mol): A ketone group at position 2 and methyl groups at positions 3 and 8 alter electronic properties, increasing electrophilicity at the ketone site. The absence of a diaza group at position 2 reduces hydrogen-bonding capacity compared to the target compound.
  • tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (C₁₃H₂₁N₂O₃, MW 253.32 g/mol):

    • The ketone at position 1 and BOC group create a distinct reactivity profile, favoring nucleophilic attack at the ketone over ester hydrolysis.

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate (free base) C₉H₁₃N₂O₃ 209.22 Methyl ester, 2,8-diaza placement, spiro rigidity
1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride C₈H₁₃ClN₂O₃ 220.65 Hydrochloride salt, carboxylic acid form
Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride C₉H₁₅ClN₂O₃ 234.68 2,7-diaza isomer, hydrochloride salt
8-tert-Butyl 3-ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate C₁₄H₂₀N₂O₅ 296.32 Dual ester groups, tert-butyl steric hindrance
3-Ethyl 8-BOC-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate C₁₃H₂₀N₂O₅ 284.31 BOC-protected amine, ethyl ester
1-Oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid, 3,8-dimethyl-2-oxo- C₁₁H₁₅NO₄ 225.24 Ketone at position 2, methyl substituents

Key Research Findings

  • Ring Puckering and Conformation : The 2,8-diaza configuration in the target compound induces distinct puckering amplitudes compared to 2,7-diaza isomers, as quantified by Cremer-Pople coordinates. This impacts molecular docking and crystal packing.
  • Synthetic Accessibility : Methyl esters (e.g., target compound) are simpler to synthesize than BOC-protected analogs, which require additional deprotection steps.
  • Stability and Reactivity : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility, while tert-butyl esters () offer enhanced stability in organic solvents.

Biological Activity

Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate (CAS No. 1796557-11-3) is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8_8H15_{15}ClN2_2O and a molecular weight of approximately 190.67 g/mol. The compound features both oxa and diaza functionalities, contributing to its unique chemical reactivity and biological activity .

Synthesis

The synthesis of methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene typically involves the cyclization of appropriate precursors under basic conditions, followed by the formation of the hydrochloride salt for enhanced stability and solubility in biological assays.

Muscarinic Receptor Interaction

Research has indicated that compounds related to methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene exhibit significant binding affinities for muscarinic receptors, particularly M1 and M2 subtypes. A study demonstrated that derivatives of this class can ameliorate cognitive impairment in animal models, showing antiamnesic effects and influencing behaviors such as hypothermia and tremor induction .

Table 1: Binding Affinities for Muscarinic Receptors

CompoundM1 Affinity (nM)M2 Affinity (nM)Anti-amnesic Activity
6aHighModerateYes
Methyl 1-oxa...TBDTBDTBD

Insulin Signaling Enhancement

Another aspect of the biological activity of methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene is its potential to enhance insulin signaling pathways. This effect suggests a role in glucose metabolism and possible implications for diabetes management.

Case Studies

  • Cognitive Function Improvement : In a study involving scopolamine-induced memory impairment in rats, administration of methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives resulted in significant improvements in passive avoidance tasks, indicating a potential therapeutic role in cognitive disorders .
  • Antimicrobial Activity : Preliminary investigations have shown that related compounds possess antimicrobial properties, suggesting further exploration into their use as therapeutic agents against bacterial infections.

The mechanism by which methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene exerts its biological effects is thought to involve modulation of receptor activity and inhibition of specific enzymes linked to neurotransmitter signaling pathways. These interactions may lead to downstream effects on cellular signaling cascades that influence cognition and metabolic processes.

Q & A

Q. What are the common synthetic routes for Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate, and how are key intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step routes starting from spirocyclic precursors. For example:

  • Step 1 : Reacting a spirocyclic amine precursor with methyl chloroformate under basic conditions to introduce the carboxylate moiety.
  • Step 2 : Protecting/deprotecting functional groups (e.g., tert-butyl carbamate groups) to achieve regioselectivity .
  • Step 3 : Purification via column chromatography and characterization using NMR (1H, 13C) and LC-MS to confirm intermediate structures . Key challenges include controlling stereochemistry and minimizing byproducts like regioisomers.

Q. Which spectroscopic and crystallographic methods are effective for structural characterization of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration and ring puckering. For example, orthogonal crystal systems (e.g., P212121) with MoKα radiation (λ = 0.71073 Å) and SHELX refinement protocols yield R-factors < 0.05 .
  • NMR : 1H and 13C spectra identify spirocyclic protons (e.g., δ 3.2–4.1 ppm for oxa-diaza ring protons) and confirm substituent positions .
  • IR spectroscopy : Detects carbonyl stretching vibrations (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1200 cm⁻¹) .

Advanced Research Questions

Q. How can ring puckering analysis enhance understanding of conformational dynamics in this spiro compound?

Methodological Answer: Ring puckering coordinates (amplitude q and phase angle φ) quantify non-planar distortions in the 1-oxa-2,8-diazaspiro[4.5]dec-2-ene core:

  • Step 1 : Calculate puckering parameters using Cremer-Pople coordinates based on crystallographic data .
  • Step 2 : Correlate puckering with steric strain (e.g., substituent bulkiness) using DFT calculations (e.g., B3LYP/6-31G* level).
  • Example : A study on a related spiro compound (3-(4-chlorophenyl)-7-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1) revealed a chair conformation for the piperidone ring and an 84.2° dihedral angle between aromatic substituents .

Q. How can researchers resolve contradictions in reactivity data across studies (e.g., divergent reaction outcomes)?

Methodological Answer: Contradictions often arise from variations in reaction conditions or catalytic systems. Systematic approaches include:

  • Control experiments : Compare solvent polarity (e.g., DMF vs. THF), temperature (25°C vs. reflux), and catalyst loading (e.g., Pd(OAc)₂ vs. NiCl₂) .
  • Mechanistic studies : Use isotopic labeling (e.g., 13C-tracing) or in-situ IR to track intermediate formation.
  • Case study : Oxidation of similar spiro compounds yields varying products (e.g., epoxides vs. ketones) depending on the oxidizing agent (KMnO4 vs. CrO3) .

Q. What computational approaches are used to model ligand-receptor interactions involving this compound?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in biological targets (e.g., σ1 receptors). Adjust force fields (e.g., OPLS-AA) for spirocyclic constraints .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the diazaspiro core.
  • QSAR models : Corporate Hammett constants of substituents (e.g., electron-withdrawing groups at C3) to predict activity trends .

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